molecular formula C25H18F4N2O2S B11612264 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11612264
M. Wt: 486.5 g/mol
InChI Key: WSPWJMBXBCNIDZ-UHFFFAOYSA-N
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Description

This compound is a dibenzo[b,e][1,4]diazepine derivative with a trifluoroacetyl group at position 10, a hydroxyl group at position 1, a 4-fluorophenyl substituent at position 3, and a thiophen-2-yl moiety at position 11. Its molecular scaffold combines a tetrahydrodiazepine ring fused to two benzene rings, creating a rigid, polycyclic framework. The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding with biological targets .

Properties

Molecular Formula

C25H18F4N2O2S

Molecular Weight

486.5 g/mol

IUPAC Name

9-(4-fluorophenyl)-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H18F4N2O2S/c26-16-9-7-14(8-10-16)15-12-18-22(20(32)13-15)23(21-6-3-11-34-21)31(24(33)25(27,28)29)19-5-2-1-4-17(19)30-18/h1-11,15,23,30H,12-13H2

InChI Key

WSPWJMBXBCNIDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C(F)(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Grignard reagents for the formation of the trifluoromethyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium for coupling reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl and fluorophenyl groups contribute to its high affinity for hydrophobic pockets in proteins, enhancing its binding efficiency . The thiophenyl group may also play a role in modulating its biological activity by interacting with sulfur-containing amino acids in proteins.

Comparison with Similar Compounds

Substituent Variations

  • Trifluoroacetyl Group: Present in the target compound and ’s 3,3-dimethyl derivative. This group enhances metabolic stability but may reduce solubility compared to non-fluorinated analogs .
  • Thiophen-2-yl vs. Aromatic Substitutents: The thiophen-2-yl group (target compound) contrasts with trimethoxyphenyl (), trifluoromethylphenyl (), and hexanoyl (). Thiophene’s sulfur atom enables unique dipole interactions and may enhance anticancer activity, as seen in ’s thiophen-containing thiadiazoles (IC50 = 1.28 μg/mL against MCF7) .
  • Hydroxyl Group : The 1-hydroxy substituent in the target compound is absent in most analogs (e.g., ). This group may improve solubility and hydrogen-bonding capacity .

Quantitative Similarity Metrics

Using Tanimoto coefficients (Morgan fingerprints) and Dice indices (MACCS keys), the target compound shows moderate similarity (~0.5–0.7) to analogs in and , primarily due to shared dibenzo[b,e][1,4]diazepine cores. Lower similarity (~0.3–0.4) is observed with ’s thiadiazole derivatives, reflecting divergent scaffolds .

Pharmacokinetic and Bioactivity Comparisons

Compound (Source) Substituents (R1, R2) Molecular Weight Key Bioactivity/Notes
Target Compound R1: 4-fluorophenyl; R2: thiophen ~550–600* Hypothesized anticancer/neuromodulatory
R1: trimethoxyphenyl 592.65 Unreported; structural analog
R1: 4-methoxyphenyl; R2: CF3 ~540–560* Unreported; high lipophilicity
Thiophen-thiadiazole hybrid ~350–400* IC50 = 1.28 μg/mL (MCF7)
R2: hexanoyl 592.65 Unreported; enhanced membrane permeability

*Estimated based on molecular formulas.

Binding Affinity Predictions

Molecular docking studies () suggest that the trifluoroacetyl group in the target compound may interact with hydrophobic pockets in enzymes (e.g., PERK inhibitors in ), while the hydroxyl group could form hydrogen bonds with polar residues. Substitution of thiophen-2-yl with bulkier groups (e.g., trimethoxyphenyl in ) may sterically hinder binding .

Activity Landscape

Activity cliffs () are plausible in this series. For example, replacing thiophen-2-yl with trifluoromethylphenyl () could drastically alter potency due to changes in π-stacking and solubility. The hydroxyl group in the target compound may create a “selectivity cliff” compared to non-hydroxylated analogs .

Research Findings and Implications

  • Synthetic Feasibility : The hydroxyl group introduces synthetic challenges, requiring protection/deprotection steps absent in analogs like .
  • Gaps in Data: No experimental bioactivity data exists for the target compound or its close analogs. Further in vitro testing against cancer cell lines (e.g., NCI-60) and kinase panels is recommended .

Biological Activity

2,2,2-Trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone (CAS Number: 675151-38-9) is a complex organic compound notable for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group and a dibenzo[1,4]diazepine core, which contribute to its unique properties and biological interactions. The molecular formula is C25H18F4N2O2SC_{25}H_{18}F_4N_2O_2S with a molecular weight of 486.48 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to various receptors and enzymes. This interaction can modulate several biological processes, leading to pharmacological effects such as anti-inflammatory and cytotoxic activities.

Cytotoxicity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : IC50 value of 7.67 ± 0.6 μg/mL.
  • HepG2 Cells : IC50 value of 16.70 ± 1.3 μg/mL.

These values suggest significant potential for the compound in anticancer therapies .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In particular:

  • Mycobacterium abscessus : MIC values were reported at 0.125 µg/mL for certain derivatives related to this compound.
    This suggests that the compound may be effective against resistant strains of bacteria .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized derivatives of the compound and tested their efficacy against cancer cell lines.
    • Results demonstrated that modifications in the structure could enhance cytotoxicity while maintaining selectivity towards cancer cells.
  • Antimicrobial Studies :
    • A series of compounds derived from the original structure were tested for their ability to inhibit MmpL3 in Mycobacterium species.
    • The findings indicated that certain structural modifications led to increased potency against resistant strains .

Data Tables

Activity Cell Line IC50 (μg/mL) MIC (µg/mL)
CytotoxicityHeLa7.67 ± 0.6N/A
CytotoxicityHepG216.70 ± 1.3N/A
AntimicrobialM. abscessusN/A0.125

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